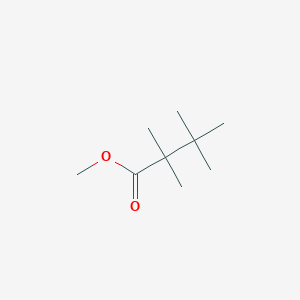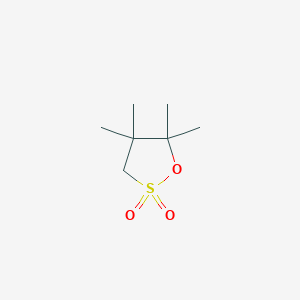
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide is a chemical compound with the molecular formula C7H14O3S. It is also known by other names such as γ-Propane sultone and 1,3-Propane sultone . This compound is characterized by its unique structure, which includes a sultone ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide typically involves the reaction of tetramethylthiuram disulfide with 1,2-oxathiolane 2,2-dioxide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sultone ring opens up to form different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sultone ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes, making it a potential candidate for drug development .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,2-oxathiolane 2,2-dioxide can be compared with other similar compounds such as:
1,3-Propane sultone: Similar in structure but lacks the tetramethyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of sulfur, used in different chemical reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Properties
CAS No. |
51774-50-6 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4,4,5,5-tetramethyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C7H14O3S/c1-6(2)5-11(8,9)10-7(6,3)4/h5H2,1-4H3 |
InChI Key |
LFHIVEYUQUFMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)OC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


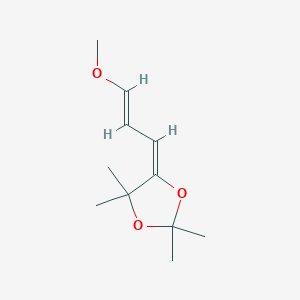



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
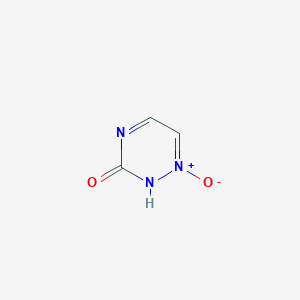


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
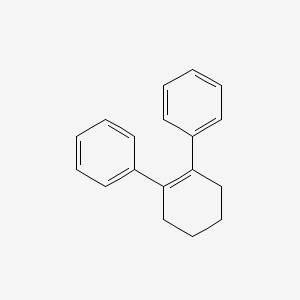
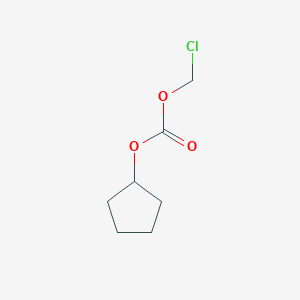
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

